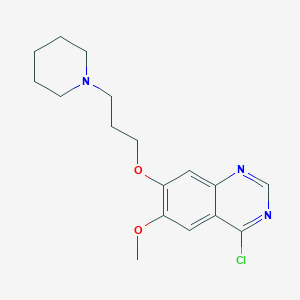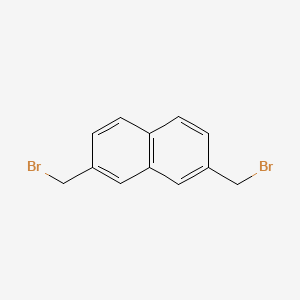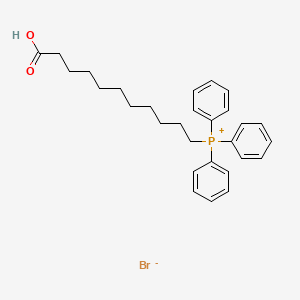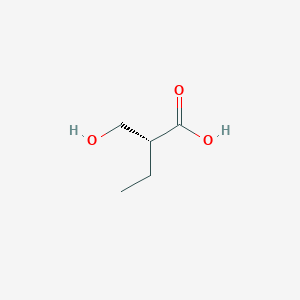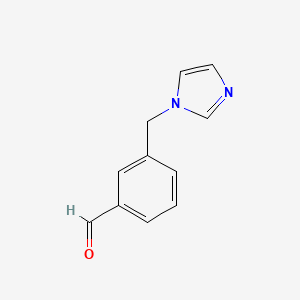
3-(1H-Imidazol-1-ylmethyl)benzaldehyde
Vue d'ensemble
Description
3-(1H-Imidazol-1-ylmethyl)benzaldehyde is an organic compound with the CAS Number: 102432-05-3 . It has a molecular weight of 186.21 . The compound is typically stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 3-(1H-Imidazol-1-ylmethyl)benzaldehyde is1S/C11H10N2O/c14-8-11-3-1-2-10(6-11)7-13-5-4-12-9-13/h1-6,8-9H,7H2 . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
3-(1H-Imidazol-1-ylmethyl)benzaldehyde is a liquid at room temperature . It has a molecular weight of 186.21 .Applications De Recherche Scientifique
Application in Medical Research: Treatment of Pulmonary Aspergillosis
- Specific Scientific Field : Medical Research, specifically in the treatment of pulmonary aspergillosis .
- Summary of the Application : Imidazole-containing chalcones, such as 3-(1H-Imidazol-1-ylmethyl)benzaldehyde, have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .
- Methods of Application or Experimental Procedures : The compound was synthesized through Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4’-methylacetophenone using aqueous sodium hydroxide in methanol. The resultant compound was then recrystallized from hot methanol .
- Results or Outcomes : The novel compound (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one was obtained in good yield and purity. Given the known antifungal properties of these combined pharmacophores, this novel compound is suitable for anti-aspergillus activity study .
Application in Antimycobacterial Research
- Specific Scientific Field : Antimycobacterial Research .
- Summary of the Application : Imidazole-containing compounds have been synthesized and evaluated for their antimycobacterial activity . One such compound is 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole .
- Methods of Application or Experimental Procedures : The compound was synthesized and then evaluated for its antimycobacterial activity against Mycobacterium tuberculosis strain by MABA assay .
- Results or Outcomes : The results of the assay would provide insights into the antimycobacterial activity of the compound .
Application in Proteomics Research
- Specific Scientific Field : Proteomics Research .
- Summary of the Application : “3-(1H-Imidazol-1-ylmethyl)benzaldehyde” is a specialty product used in proteomics research applications .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the particular proteomics research experiment being conducted .
- Results or Outcomes : The outcomes would vary based on the specific proteomics research application .
Application in Antitubercular Research
- Specific Scientific Field : Antitubercular Research .
- Summary of the Application : Imidazole-containing compounds have been synthesized and evaluated for their antitubercular activity . One such compound is 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole .
- Methods of Application or Experimental Procedures : The compound was synthesized and then evaluated for its antitubercular activity against Mycobacterium tuberculosis strain by MABA assay .
- Results or Outcomes : The results of the assay would provide insights into the antitubercular activity of the compound .
Application in Dyes for Solar Cells and Other Optical Applications
- Specific Scientific Field : Solar Energy and Optics .
- Summary of the Application : Imidazole-containing compounds are being deployed in emerging research into dyes for solar cells and other optical applications .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the particular research experiment being conducted .
- Results or Outcomes : The outcomes would vary based on the specific research application .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
3-(imidazol-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-11-3-1-2-10(6-11)7-13-5-4-12-9-13/h1-6,8-9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKQKKQFLYPQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439210 | |
| Record name | 3-(1H-Imidazol-1-ylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-1-ylmethyl)benzaldehyde | |
CAS RN |
102432-05-3 | |
| Record name | 3-(1H-Imidazol-1-ylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



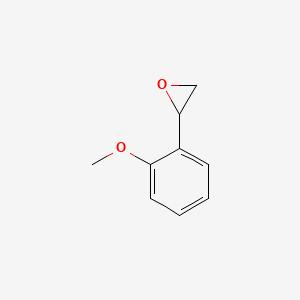

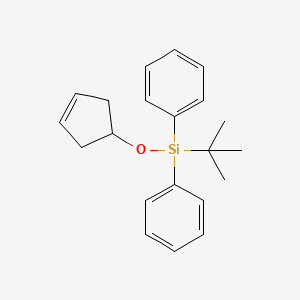
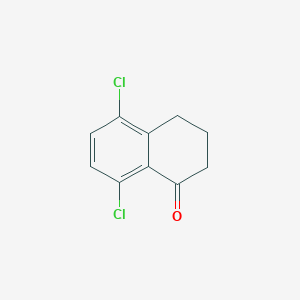
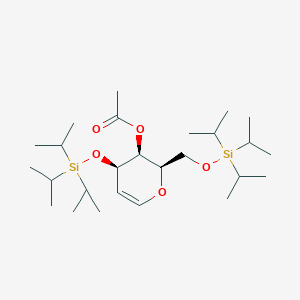
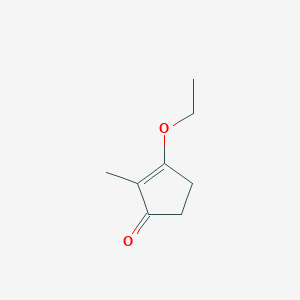
![2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1600049.png)
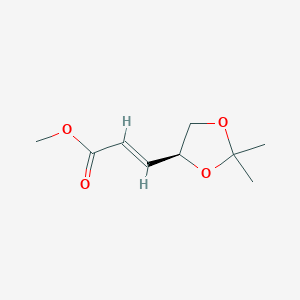
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine](/img/structure/B1600054.png)
